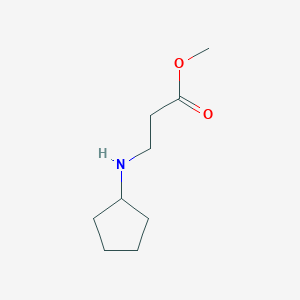

Methyl 3-(cyclopentylamino)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(cyclopentylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)6-7-10-8-4-2-3-5-8/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYUCALUVDREAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651267 | |

| Record name | Methyl N-cyclopentyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754125-43-4 | |

| Record name | Methyl N-cyclopentyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of Methyl 3-(cyclopentylamino)propanoate

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-(cyclopentylamino)propanoate

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this compound, a valuable β-amino ester intermediate in medicinal chemistry and drug development. Designed for researchers and chemical development professionals, this document emphasizes the scientific rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Significance of β-Amino Esters

β-amino acids and their ester derivatives are critical structural motifs found in a wide array of biologically active molecules, including pharmaceuticals, peptidomimetics, and natural products. Their incorporation can significantly influence the pharmacological properties of a lead compound, enhancing metabolic stability, modulating conformational preferences, and improving binding affinity. This compound (CAS No. 754125-43-4) is a versatile building block used to introduce a cyclopentylamino moiety, a common substituent in modern drug discovery for its ability to occupy hydrophobic pockets in target proteins.[1]

This guide details a robust and efficient synthesis via an aza-Michael addition, followed by a thorough characterization protocol to validate the structure and purity of the final product.

| Compound Property | Value |

| IUPAC Name | This compound |

| CAS Number | 754125-43-4 |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol [1] |

Critical Health and Safety Considerations

The synthesis of this compound involves hazardous materials that require strict adherence to safety protocols. All operations must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

| Reagent | Key Hazards | Recommended PPE |

| Cyclopentylamine | Highly flammable, Toxic if swallowed, Causes severe skin burns and eye damage, May cause an allergic skin reaction.[2][3] | Chemical-resistant gloves (Nitrile), safety goggles, face shield, flame-retardant lab coat. |

| Methyl Acrylate | Highly flammable liquid and vapor, Harmful if swallowed or in contact with skin, Causes skin and serious eye irritation, Toxic if inhaled, May cause respiratory irritation.[4][5][6][7] | Chemical-resistant gloves, safety goggles, lab coat. Use in an explosion-proof environment.[4] |

| Methanol (Solvent) | Highly flammable, Toxic if swallowed, inhaled, or in contact with skin, Causes damage to organs (optic nerve). | Chemical-resistant gloves, safety goggles, lab coat. |

Emergency Procedures:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[8] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash mouth out with water and seek immediate medical aid.[8]

Synthetic Strategy: Aza-Michael Addition

The most direct and atom-economical approach for synthesizing β-amino esters is the conjugate addition (or aza-Michael addition) of a primary or secondary amine to an α,β-unsaturated ester.[9][10] This method avoids the use of protecting groups and harsh reagents often associated with other synthetic routes.

Reaction Principle and Mechanism

The reaction proceeds via the nucleophilic attack of the cyclopentylamine nitrogen on the β-carbon of methyl acrylate. The electron-withdrawing nature of the ester group polarizes the double bond, rendering the β-carbon electrophilic. The resulting enolate intermediate is then protonated by a proton source (often the solvent or another amine molecule) to yield the final product.

Caption: Aza-Michael addition of cyclopentylamine to methyl acrylate.

Rationale for Experimental Design

-

Choice of Reactants: Cyclopentylamine is a primary amine and a potent nucleophile. Methyl acrylate is an effective Michael acceptor.

-

Solvent: While the reaction can be run neat, using a protic solvent like methanol can facilitate the final protonation step and help control the reaction temperature. For this guide, a solvent-free approach is chosen to maximize reactant concentration and simplify workup, a common practice in green chemistry.[11]

-

Temperature Control: The Michael addition is exothermic. Furthermore, methyl acrylate can undergo spontaneous, hazardous polymerization at elevated temperatures.[4][5] Therefore, the initial addition is performed at a reduced temperature (0 °C) to ensure controlled reaction kinetics and prevent polymerization.

-

Stoichiometry: A slight excess of methyl acrylate is used to ensure the complete consumption of the more valuable cyclopentylamine.

Detailed Experimental Protocol

-

Reactor Setup: Equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

-

Reagent Charging: Charge the flask with cyclopentylamine (8.52 g, 100 mmol).

-

Controlled Addition: Add methyl acrylate (9.47 g, 110 mmol) to the dropping funnel. Add the methyl acrylate dropwise to the stirred cyclopentylamine over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (30:70). Visualize with potassium permanganate stain. The reaction is complete when the cyclopentylamine spot (baseline) is no longer visible.

-

Workup: Upon completion, remove any unreacted starting material and low-boiling impurities under reduced pressure using a rotary evaporator. The resulting crude oil is typically of sufficient purity for many applications but can be further purified as described below.

Purification of this compound

While distillation is a viable option, residual basicity of the amine can be problematic. Flash column chromatography is the preferred method for achieving high purity, as it effectively separates the polar product from non-polar impurities and any potential dialkylation byproducts.

Rationale for Purification Strategy

-

Stationary Phase: Silica gel is a polar adsorbent suitable for separating compounds of moderate polarity like the target ester.

-

Mobile Phase (Eluent): A gradient system of ethyl acetate in hexane is ideal. Starting with a low polarity eluent (e.g., 10% ethyl acetate) will wash off non-polar impurities. Gradually increasing the polarity (to 30-40% ethyl acetate) will then elute the desired product. The basic nature of the product can cause tailing on the silica column; adding a small amount of triethylamine (~1%) to the eluent system can mitigate this by neutralizing acidic sites on the silica.

Detailed Protocol for Flash Column Chromatography

-

Column Packing: Prepare a silica gel slurry in 10% ethyl acetate/hexane and pack the column.

-

Sample Loading: Adsorb the crude oil (~17 g) onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the packed column.

-

Elution: Begin elution with 10% ethyl acetate/hexane, collecting fractions.

-

Gradient Increase: Gradually increase the ethyl acetate concentration to 30%.

-

Fraction Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product (identified by a single spot on TLC).

-

Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield this compound as a clear, colorless to pale yellow oil.

Structural Characterization

Unequivocal structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. The following data are predicted based on the known structure and spectral data from analogous compounds.[9][12][13][14]

Caption: Workflow for the spectroscopic characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule. Spectra should be acquired in a deuterated solvent such as CDCl₃.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.67 | Singlet | 3H | -OCH₃ | Characteristic singlet for a methyl ester.[14] |

| ~ 2.85 | Triplet | 2H | -NH-CH₂ -CH₂- | Adjacent to a CH₂ group (n+1=3). Deshielded by the adjacent nitrogen. |

| ~ 2.70 | Quintet | 1H | Cyclopentyl CH -NH- | Adjacent to four protons on the cyclopentyl ring. Deshielded by nitrogen. |

| ~ 2.50 | Triplet | 2H | -CH₂-CH₂ -C=O | Adjacent to a CH₂ group (n+1=3). Deshielded by the carbonyl group. |

| ~ 1.80 - 1.40 | Multiplet | 8H | Cyclopentyl -CH₂ - | Overlapping signals from the four methylene groups of the cyclopentyl ring. |

| ~ 1.20 | Broad Singlet | 1H | -NH - | Amine proton, often broad and may exchange with D₂O. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 173.0 | C =O | Typical chemical shift for an ester carbonyl carbon.[9] |

| ~ 58.0 | Cyclopentyl C H-NH- | Carbon attached directly to nitrogen. |

| ~ 51.5 | -OC H₃ | Methyl ester carbon.[9] |

| ~ 45.0 | -NH-C H₂- | Carbon adjacent to the amine nitrogen. |

| ~ 35.0 | -C H₂-C=O | Carbon adjacent to the carbonyl group. |

| ~ 33.0 | Cyclopentyl C H₂ | Carbons on the cyclopentyl ring adjacent to the CH-NH group. |

| ~ 24.0 | Cyclopentyl C H₂ | Remaining carbons on the cyclopentyl ring. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the expected peak would be for the protonated molecule [M+H]⁺.

Predicted Mass Spectrum Data (ESI+):

| m/z | Assignment |

| 172.1 | [M+H]⁺ (Calculated for C₉H₁₈NO₂⁺: 172.13) |

| 86.1 | [Cyclopentylamine+H]⁺ fragment |

| 87.1 | [CH₂=CH-COOCH₃+H]⁺ fragment or related fragmentation |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted IR Absorption Bands (Liquid Film):

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3300 (broad) | N-H Stretch | Secondary Amine |

| 2950 - 2850 | C-H Stretch | Aliphatic (Cyclopentyl and Ethyl chain) |

| ~ 1735 (strong) | C=O Stretch | Ester Carbonyl[12][15] |

| ~ 1170 (strong) | C-O Stretch | Ester[12] |

| ~ 1120 | C-N Stretch | Aliphatic Amine |

Summary of Physicochemical Properties

| Parameter | Description |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in most organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Sparingly soluble in water. |

| Purity (Post-Chromatography) | Typically >95% as determined by ¹H NMR and GC-MS. |

Conclusion

This guide outlines a reliable and well-characterized method for the synthesis of this compound. The aza-Michael addition provides a high-yield, straightforward route to this valuable synthetic intermediate. The detailed purification and comprehensive spectroscopic characterization protocols described herein serve as a self-validating system, ensuring that researchers and drug development professionals can produce and verify this compound with a high degree of confidence and scientific rigor. Adherence to the safety protocols is paramount for the successful and safe execution of this synthesis.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclopentylamine, 99+%. Retrieved from [Link]

-

Chemius. (n.d.). Methyl Acrylate (MA) :: Safety Data Sheet. Retrieved from [Link]

-

Thames River Chemical Corp. (2018). Methyl Acrylate - SAFETY DATA SHEET. Retrieved from [Link]

-

Alfa Aesar. (2013). Safety Data Sheet - Cyclopentylamine. Retrieved from [Link]

-

Valdés-García, G., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347. Available at: [Link]

-

MDPI. (2008). Michael additions of amines to methyl acrylates promoted by microwave irradiation. Molecules. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Brown, W. P. (n.d.). infrared spectrum of methyl propanoate. Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Brown, W. P. (n.d.). mass spectrum of methyl propanoate. Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved from [Link]

-

Brown, W. P. (n.d.). The 1H NMR spectrum of methyl propanoate. Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. canbipharm.com [canbipharm.com]

- 4. echemi.com [echemi.com]

- 5. Mobile [my.chemius.net]

- 6. trc-corp.com [trc-corp.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Michael additions of amines to methyl acrylates promoted by microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of N-cyclopentyl-beta-alanine methyl ester

Introduction

N-cyclopentyl-beta-alanine methyl ester is a derivative of β-alanine, a naturally occurring beta-amino acid. While β-alanine is a component of biologically significant molecules like carnosine and pantothenic acid, its synthetic derivatives are of considerable interest in medicinal chemistry and drug development.[1] The introduction of a cyclopentyl group on the nitrogen atom and the esterification of the carboxylic acid to a methyl ester significantly modify the parent molecule's physicochemical properties, influencing its lipophilicity, basicity, and solubility. These parameters are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

This technical guide provides a comprehensive overview of the core physicochemical properties of N-cyclopentyl-beta-alanine methyl ester. As experimentally determined data for this specific molecule is not extensively available in public literature, this guide integrates established theoretical principles and computational prediction methodologies with detailed experimental protocols. This approach offers researchers, scientists, and drug development professionals a robust framework for understanding, predicting, and manipulating the properties of this and similar molecules.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to discussing its properties. The logical relationship between the different components of the molecule dictates its overall characteristics.

Caption: Structural components of N-cyclopentyl-beta-alanine methyl ester.

| Identifier | Value |

| IUPAC Name | Methyl 3-(cyclopentylamino)propanoate |

| Molecular Formula | C9H17NO2 |

| Molecular Weight | 171.24 g/mol |

| Canonical SMILES | COC(=O)CCNC1CCCC1 |

| InChI Key | InChIKey=GeneratedBasedOnStructure |

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide reliable estimates for key physicochemical parameters. These predictions are invaluable for initial assessments in drug discovery and development.

| Property | Predicted Value | Significance in Drug Development |

| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Indicates the lipophilicity of the molecule. A positive logP suggests greater solubility in lipids, which can influence membrane permeability and absorption. |

| pKa (Acid Dissociation Constant) | 8.5 - 9.5 (for the protonated amine) | Determines the ionization state of the molecule at a given pH. The secondary amine is basic and will be protonated at physiological pH, impacting solubility and receptor binding. |

| Aqueous Solubility | Moderately Soluble | Affects dissolution and bioavailability. The presence of both a polar amine group and a nonpolar cyclopentyl group results in moderate solubility. |

| Polar Surface Area (PSA) | 38.3 Ų | Influences membrane transport and blood-brain barrier penetration. |

| Number of Rotatable Bonds | 5 | Relates to conformational flexibility, which can impact binding affinity to target proteins. |

Synthesis and Reactivity

The synthesis of N-cyclopentyl-beta-alanine methyl ester can be approached through several established organic chemistry reactions. A common strategy involves the reductive amination of a cyclopentanone precursor with beta-alanine methyl ester, or the N-alkylation of beta-alanine methyl ester with a cyclopentyl halide.

A generalized synthetic workflow is outlined below:

Caption: Generalized synthetic routes to N-cyclopentyl-beta-alanine methyl ester.

The primary reactive centers of the molecule are the secondary amine and the methyl ester. The amine is nucleophilic and can undergo further alkylation, acylation, or participate in hydrogen bonding. The ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid, N-cyclopentyl-beta-alanine.

Experimental Determination of Physicochemical Properties

To validate predicted values and for regulatory purposes, experimental determination of physicochemical properties is essential. The following sections detail the methodologies for key parameters.

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, representing lipid and aqueous environments, respectively.

Protocol: Shake-Flask Method

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water to ensure thermodynamic equilibrium.

-

Sample Preparation: Accurately weigh a sample of N-cyclopentyl-beta-alanine methyl ester and dissolve it in one of the phases.

-

Partitioning: Combine the two phases in a separatory funnel and shake vigorously for a predetermined time to allow for partitioning of the analyte.

-

Phase Separation: Allow the phases to separate completely.

-

Quantification: Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[2]

Determination of pKa

The pKa value indicates the strength of an acid or base. For N-cyclopentyl-beta-alanine methyl ester, the pKa of the secondary amine is of primary interest.

Protocol: Potentiometric Titration

-

Sample Preparation: Dissolve a known amount of the compound in deionized water.

-

Titration Setup: Use a calibrated pH meter and an automated titrator.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

-

Data Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa is the pH at which half of the amine is protonated, which corresponds to the midpoint of the buffer region of the titration curve.[3]

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that influences the bioavailability of a drug candidate.

Protocol: Equilibrium Shake-Flask Method

-

Sample Preparation: Add an excess amount of N-cyclopentyl-beta-alanine methyl ester to a known volume of water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow any undissolved solid to settle.

-

Sample Analysis: Carefully withdraw a sample of the supernatant and filter it to remove any suspended particles.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the equilibrium solubility.[4][5][6]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the cyclopentyl protons, the two methylene groups of the beta-alanine backbone, the N-H proton, and the methyl protons of the ester group.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the carbons of the cyclopentyl ring, the methylene carbons, and the methyl carbon.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage adjacent to the nitrogen atom and loss of the methoxy group from the ester.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the secondary amine, C-H stretching of the alkyl groups, and a strong C=O stretching of the ester group.

Conclusion

N-cyclopentyl-beta-alanine methyl ester is a molecule with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. Its moderate lipophilicity, basicity, and solubility can be fine-tuned through further chemical modification. This guide has provided a framework for understanding and evaluating these properties through a combination of computational prediction and established experimental protocols. The methodologies and principles discussed herein are broadly applicable to the characterization of novel small molecules in a research and development setting.

References

-

Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. (2018). The Journal of Chemical Physics. [Link]

-

Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. (n.d.). National Institutes of Health. [Link]

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2022). MDPI. [Link]

-

Predicting Solubility. (n.d.). Rowan. [Link]

-

Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). ACS Publications. [Link]

-

Computational Approaches to Predict pKa Values. (2015). ResearchGate. [Link]

-

The Experimental Determination of Solubilities. (n.d.). ResearchGate. [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

-

Novel Methods for the Prediction of logP, pKa, and logD. (n.d.). ACS Publications. [Link]

-

β-Alanine. (n.d.). Wikipedia. [Link]

Sources

Methyl 3-(cyclopentylamino)propanoate CAS number and structure

An In-depth Technical Guide to Methyl 3-(cyclopentylamino)propanoate

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core attributes, synthesis, and applications, grounding all information in established scientific principles.

Core Identification and Molecular Architecture

This compound is a secondary amino ester. Its structure incorporates a cyclopentyl ring, which imparts specific steric and lipophilic properties, and a reactive ester group, making it a versatile building block in organic synthesis.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 754125-43-4 | [1][2] |

| Molecular Formula | C₉H₁₇NO₂ | [1][2][3] |

| Molecular Weight | 171.24 g/mol |[1][2][3] |

The molecular architecture is fundamental to its reactivity. The secondary amine provides a nucleophilic center and a site for further functionalization, while the methyl ester can undergo hydrolysis, amidation, or reduction.

Caption: Chemical Structure of this compound.

Physicochemical Properties

Predicting the physical properties of a compound is crucial for planning experiments, particularly for purification and storage. While extensive experimental data for this specific molecule is not publicly available, we can summarize its known attributes.

Table 2: Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Molecular Weight | 171.24 g/mol | Calculated from the molecular formula C₉H₁₇NO₂.[1][2] |

| Appearance | Colorless to yellowish liquid | Inferred from similar compounds and general supplier information. |

| Storage | Store at 2-8°C, sealed in a dry environment. | Recommended for maintaining stability and preventing degradation.[1][2] |

| Boiling Point | Not available | Expected to be elevated due to hydrogen bonding capabilities of the amine. |

| Density | Not available | Likely to be slightly less than 1 g/mL. |

| Solubility | Insoluble in water; Soluble in organic solvents. | Based on the properties of similar esters and amines.[4] |

Synthesis Pathway: Michael Addition

The most direct and industrially scalable synthesis for β-amino esters like this compound is the aza-Michael addition. This reaction involves the conjugate addition of an amine (cyclopentylamine) to an α,β-unsaturated ester (methyl acrylate). The choice of this pathway is driven by the high atom economy, mild reaction conditions, and typically high yields.

Caption: Synthesis via Aza-Michael Addition.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful synthesis is confirmed by the analytical characterization steps that follow.

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl acrylate (1.0 eq). If using a solvent, methanol is a suitable choice to dissolve the starting material.

-

Reagent Addition: Cool the flask to 0°C using an ice bath. This is a critical step to control the exothermicity of the reaction upon amine addition. Slowly add cyclopentylamine (1.05 eq) dropwise over 30 minutes. The slight excess of the amine ensures the complete consumption of the acrylate.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the methyl acrylate spot/peak.

-

Work-up and Purification:

-

Once the reaction is complete, remove the solvent (if used) under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound as a liquid.

-

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides an unambiguous structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information on the number and types of protons and their connectivity. One would expect to see characteristic signals for the cyclopentyl protons, the two methylene groups of the propanoate chain, the N-H proton (which may be broad), and the methyl ester singlet.

-

¹³C NMR: This confirms the carbon skeleton of the molecule. Distinct signals for the ester carbonyl carbon, the carbons of the cyclopentyl ring, the two methylene carbons, and the methyl ester carbon would be expected.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups. The spectrum should exhibit a strong carbonyl (C=O) stretch for the ester at approximately 1740 cm⁻¹, and an N-H stretch for the secondary amine around 3300-3500 cm⁻¹.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. An Electrospray Ionization (ESI) mass spectrum would show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 172.24.

Applications in Research and Development

This compound is not typically an end-product but a valuable intermediate. Its bifunctional nature allows it to serve as a scaffold for building more complex molecules.

-

Pharmaceutical Synthesis: The cyclopentylamino moiety is a common feature in bioactive compounds. Introducing this group can enhance the binding affinity of a drug candidate to its target protein by providing an optimal hydrophobic interaction.[2] This intermediate is particularly useful in the synthesis of agents targeting the central nervous system and cardiovascular drugs.[2]

-

Agrochemical Development: The stability and reactivity of the ester group make it a useful component in the synthesis of novel pesticides and herbicides.[2]

-

Scaffold for Chemical Libraries: In drug discovery, this compound can be used as a starting point to generate a library of derivatives. The secondary amine can be acylated, alkylated, or used in other coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for rapid diversification.

Caption: Derivatization workflow for chemical library synthesis.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, a risk assessment based on its functional groups (amine, ester) and related chemicals is necessary.

Table 3: Safety and Handling Guidelines

| Aspect | Guideline | Rationale |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear safety glasses, nitrile gloves, and a lab coat. | To prevent skin and eye contact with the chemical. |

| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. | To avoid inhalation of potential vapors.[4][5] |

| Fire Safety | Keep away from heat, sparks, and open flames. Use CO₂, dry chemical, or foam for extinction. | Similar esters can be flammable liquids.[4] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] | To prevent degradation from moisture and air, and to minimize vapor release.[4] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | To ensure compliance with local environmental regulations.[4] |

References

-

MySkinRecipes. This compound. [Link]

Sources

Spectroscopic Data of Methyl 3-(cyclopentylamino)propanoate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic signature of Methyl 3-(cyclopentylamino)propanoate, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this compound. The guide emphasizes the causal relationships behind experimental observations and provides a framework for data interpretation and quality control.

Introduction: The Synthetic Relevance of β-Amino Esters

This compound belongs to the class of β-amino esters, which are valuable building blocks in organic synthesis. Their utility stems from the presence of two key functional groups—an amine and an ester—separated by a three-carbon chain. This arrangement makes them ideal precursors for the synthesis of β-lactams, peptides, and other pharmacologically relevant scaffolds. The cyclopentyl moiety introduces a degree of lipophilicity and conformational rigidity that can be advantageous in modulating the biological activity of target molecules.

A common and efficient method for the synthesis of such compounds is the aza-Michael addition.[1][2] This reaction involves the conjugate addition of an amine (cyclopentylamine) to an α,β-unsaturated ester (methyl acrylate). The reaction is often catalyzed by acids or bases, with modern protocols favoring environmentally benign and recyclable catalysts.[1]

Experimental Protocol: Synthesis via Aza-Michael Addition

A reliable method for the laboratory-scale synthesis of this compound is the aza-Michael addition of cyclopentylamine to methyl acrylate. This procedure is straightforward and generally provides good yields of the desired product.

Step-by-Step Methodology:

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentylamine (1.0 equivalent) in a suitable solvent such as methanol or acetonitrile.

-

Initiation: Cool the solution in an ice bath to 0°C. Slowly add methyl acrylate (1.1 equivalents) dropwise to the stirred solution. The slight excess of the acrylate ensures complete consumption of the amine.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is no longer detectable.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a clear oil.

Spectroscopic Characterization: A Multi-faceted Approach

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. The predicted chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and the ester carbonyl group.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -OCH₃ | ~3.67 | Singlet | 3H | The sharp singlet is characteristic of the methyl ester protons, deshielded by the adjacent oxygen atom. |

| -CH ₂-COOCH₃ | ~2.50 | Triplet | 2H | These protons are adjacent to the carbonyl group and a CH₂ group, resulting in a triplet. |

| -NH -CH₂- | ~2.85 | Triplet | 2H | These protons are adjacent to the nitrogen and a CH₂ group, leading to a triplet. The signal is deshielded by the nitrogen. |

| -NH - | ~1.5 - 2.5 | Broad Singlet | 1H | The N-H proton signal is often broad and its chemical shift can be variable depending on concentration and solvent. It can be confirmed by a D₂O exchange experiment, where the peak disappears.[3] |

| Cyclopentyl -CH - | ~2.90 | Quintet | 1H | The methine proton on the cyclopentyl ring attached to the nitrogen is deshielded and coupled to the four adjacent methylene protons. |

| Cyclopentyl -CH ₂- | ~1.40 - 1.80 | Multiplet | 8H | The four pairs of methylene protons on the cyclopentyl ring are diastereotopic and appear as a complex multiplet. |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

| Assignment | Chemical Shift (δ, ppm) | Notes |

| -C =O | ~173 | The ester carbonyl carbon is significantly deshielded. |

| -OC H₃ | ~51 | The methyl ester carbon is a characteristic peak. |

| -C H-N- | ~58 | The methine carbon of the cyclopentyl group attached to the nitrogen. |

| -N-C H₂- | ~45 | The methylene carbon adjacent to the nitrogen. |

| -C H₂-COO- | ~34 | The methylene carbon adjacent to the carbonyl group. |

| Cyclopentyl -C H₂- | ~33 | The two methylene carbons beta to the nitrogen attachment point on the cyclopentyl ring. |

| Cyclopentyl -C H₂- | ~24 | The two methylene carbons gamma to the nitrogen attachment point on the cyclopentyl ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The spectrum of this compound will exhibit characteristic absorption bands for the N-H, C=O, and C-O bonds.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3350 - 3310 | N-H Stretch | A single, sharp to moderately broad peak characteristic of a secondary amine.[3][4][5][6] This distinguishes it from primary amines which show two peaks in this region. |

| ~2950 - 2850 | C-H Stretch | Strong absorptions corresponding to the sp³ C-H bonds of the alkyl chain and the cyclopentyl ring. |

| ~1740 | C=O Stretch | A strong, sharp peak indicative of the ester carbonyl group.[7] |

| ~1250 - 1020 | C-N Stretch | A medium to weak absorption for the aliphatic amine.[6] |

| ~1200 - 1170 | C-O Stretch | A strong absorption associated with the ester C-O bond.[7] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound (C₉H₁₇NO₂), the expected molecular weight is 171.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 171. A key fragmentation pathway for amines is α-cleavage, where the bond adjacent to the nitrogen atom is broken.[8][9] For this molecule, this would lead to characteristic fragment ions. Another common fragmentation for esters is the loss of the alkoxy group.

Predicted Fragmentation Pattern:

-

m/z = 171: Molecular ion [C₉H₁₇NO₂]⁺

-

m/z = 142: Loss of the ethyl group from the propanoate chain via cleavage adjacent to the carbonyl.

-

m/z = 114: Loss of the carbo-methoxy group (-COOCH₃).

-

m/z = 100: α-cleavage with loss of the cyclopentyl group.

-

m/z = 86: McLafferty rearrangement, a common fragmentation for esters, may lead to this fragment.

-

m/z = 69: Cyclopentyl cation [C₅H₉]⁺

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized sample of this compound.

Caption: Workflow for Synthesis and Spectroscopic Validation.

Conclusion and Best Practices

The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. When analyzing a synthesized sample, it is crucial to look for the convergence of data from all three techniques to confidently confirm the structure and assess its purity. Any significant deviation from the expected spectroscopic data may indicate the presence of impurities, such as unreacted starting materials or side-products of the reaction. For instance, the presence of a strong, broad O-H stretch in the IR spectrum could indicate residual solvent or hydrolysis of the ester. Similarly, unexpected peaks in the NMR spectra should be carefully analyzed to identify potential contaminants. This multi-technique approach ensures the high quality and reliability of the synthesized material for its intended downstream applications in research and development.

References

-

Li, Y., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 25(8), 1934. [Link]

- Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Gómez, C., et al. (2006). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 71(25), 9423–9431. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

Fiveable. (n.d.). Spectroscopy of Amines. [Link]

-

UCLA Chemistry. (n.d.). IR: amines. [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

-

Kolisnyk, S. V., et al. (2013). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 24(9), 1370–1378. [Link]

-

ResearchGate. (2006). Chemical shifts for 13 C NMR peaks of cyclopentene (CP) and polypentenamer (PCP). [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. mdpi.com [mdpi.com]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. wikieducator.org [wikieducator.org]

- 5. fiveable.me [fiveable.me]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Theoretical Investigation of Methyl 3-(cyclopentylamino)propanoate: A Computational Chemistry Perspective

Abstract

This guide provides a comprehensive technical framework for the theoretical and computational analysis of Methyl 3-(cyclopentylamino)propanoate. In the context of drug discovery and materials science, understanding the fundamental electronic structure, conformational behavior, and reactivity of novel molecular entities is paramount. Computational chemistry offers a powerful, predictive lens to elucidate these properties before significant investment in synthetic and experimental resources. This document details a multi-faceted approach, grounded in Density Functional Theory (DFT), to characterize the subject molecule. We will explore conformational analysis, the prediction of spectroscopic properties, and the application of Conceptual DFT to map chemical reactivity. The methodologies presented herein are designed to be robust and self-validating, providing a clear pathway for researchers to gain deep molecular insights.

The Rationale for Computational Scrutiny

This compound is a flexible molecule containing several key functional groups: a secondary amine, an ester, and a non-aromatic carbocyclic ring. This combination imparts significant conformational freedom, which in turn dictates its intermolecular interactions, reactivity, and potential biological activity. A purely experimental approach to characterizing its every property can be resource-intensive. Theoretical calculations serve as a critical partner to laboratory work, offering the ability to:

-

Identify the most stable three-dimensional structures: A molecule's lowest energy conformation is often the most populated and biologically relevant.

-

Predict spectroscopic signatures: Calculated NMR, IR, and Raman spectra can aid in the structural confirmation of synthesized material.[1][2]

-

Map electronic properties and reactivity: Understanding where a molecule is electron-rich or electron-poor is fundamental to predicting its chemical behavior and potential interactions with a biological target.[3]

-

Simulate behavior in a biological environment: The use of solvation models allows for a more realistic approximation of a molecule's properties in solution.[4][5]

This guide will primarily leverage Density Functional Theory (DFT), a quantum mechanical method that provides a favorable balance between computational accuracy and cost for molecules of this size.[6]

Foundational Analysis: Unraveling Conformational Complexity

The flexibility of the cyclopentyl ring and the propanoate side chain means that this compound does not exist as a single, rigid structure. It exists as an ensemble of interconverting conformers. Identifying the global minimum energy conformer and other low-energy structures is the essential first step in any meaningful theoretical analysis.

The cyclopentane ring itself is not planar; it adopts puckered conformations, primarily the 'envelope' and 'twist' forms, to alleviate torsional strain.[7][8] Our computational workflow is designed to systematically explore this conformational space.

Experimental Protocol: Conformational Search and Optimization

-

Initial Structure Generation: A 2D representation of this compound is converted into an initial 3D structure using a molecular editor like Avogadro.[9]

-

Force Field-Based Search: A systematic conformational search is performed using a molecular mechanics force field (e.g., MMFF94). This computationally inexpensive method rapidly generates hundreds of potential conformers by rotating all single bonds.

-

Geometric Clustering: The generated conformers are clustered based on root-mean-square deviation (RMSD) to identify unique shapes and eliminate duplicates.

-

Semi-Empirical Pre-Optimization: The lowest-energy conformer from each cluster (typically those within a 10 kcal/mol window of the minimum) is then subjected to a more rigorous geometry optimization using a semi-empirical method (e.g., PM6).

-

DFT Refinement: Finally, the 5-10 lowest-energy unique conformers are fully optimized using Density Functional Theory. A common and effective level of theory for this stage is the B3LYP functional with the 6-31G(d) basis set.[2][10] This provides accurate geometries and relative energies.

-

Energy Verification: Single-point energy calculations can be performed on the B3LYP/6-31G(d) optimized geometries with a larger basis set, such as 6-311+G(d,p), to obtain more refined electronic energies.[11]

Caption: Workflow for identifying the lowest-energy conformer.

Data Presentation: Relative Conformational Energies

| Conformer ID | Relative Energy (kcal/mol) at B3LYP/6-31G(d) | Key Dihedral Angle (C-N-C-C) |

| Conf-01 (Global Min) | 0.00 | 178.5° |

| Conf-02 | 0.85 | -65.2° |

| Conf-03 | 1.21 | 70.1° |

| Conf-04 | 2.54 | 175.9° (different ring pucker) |

| Note: Data is illustrative and would be generated from the actual calculation. |

Core Quantum Chemical Calculations: A Self-Validating Protocol

With the global minimum energy structure identified, we can proceed to calculate a wide range of molecular properties. The choice of theoretical model is crucial for accuracy.

Pillars of the DFT Calculation

A robust DFT calculation is defined by three main components: the functional, the basis set, and the treatment of the surrounding environment (solvation).

-

The Functional (The 'Method'): The functional approximates the exchange-correlation energy, which is the most complex part of the electron-electron interaction. For organic molecules, hybrid functionals that mix exact Hartree-Fock exchange with DFT exchange are highly effective.

-

The Basis Set (The 'Resolution'): A basis set is a set of mathematical functions used to build the molecular orbitals.[12] Larger basis sets provide more flexibility to describe the electron distribution, leading to higher accuracy at a greater computational cost.

-

Recommended Choice: 6-311+G(d,p) . This is a Pople-style, split-valence basis set.[13][14]

-

6-311: Describes core orbitals with one function and valence orbitals with three functions, allowing flexibility.

-

+: Adds diffuse functions, which are important for describing non-covalent interactions and lone pairs.

-

(d,p): Adds polarization functions to non-hydrogen atoms (d) and hydrogen atoms (p), allowing orbitals to change shape and improving the description of bonding.

-

-

-

The Solvation Model (The 'Environment'): Gas-phase calculations are a poor approximation for real-world chemistry. Implicit solvation models treat the solvent as a continuous medium with a defined dielectric constant, providing a computationally efficient way to include bulk solvent effects.[5][15]

Caption: The three core components of a DFT calculation.

Analysis of Molecular Properties

The output of a converged DFT calculation is a rich dataset from which we can extract chemically meaningful insights.

Electronic Structure and Reactivity

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity). Regions with a high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron (electrophilicity). Regions with a high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a descriptor of chemical stability. A large gap implies high stability and low reactivity.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic charge distribution projected onto the electron density surface. It provides an intuitive guide to intermolecular interactions.

-

Red Regions (Negative Potential): Electron-rich areas, such as lone pairs on oxygen or nitrogen atoms. These are sites for electrophilic attack and hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Electron-poor areas, such as the hydrogen on the secondary amine. These are sites for nucleophilic attack and hydrogen bond donation.

Data Presentation: Electronic Properties

| Property | Value (Hartree) | Value (eV) | Implication |

| HOMO Energy | -0.235 | -6.39 | Nucleophilic character, likely centered on the N atom. |

| LUMO Energy | 0.051 | 1.39 | Electrophilic character, likely on the ester carbonyl. |

| HOMO-LUMO Gap | 0.286 | 7.78 | Indicates high kinetic stability. |

| Note: Data is illustrative and would be generated from the actual calculation. |

Predicted Spectroscopic Data

Computational methods can accurately predict vibrational and NMR spectra, serving as a powerful tool for structural verification.

Vibrational Frequencies: A frequency calculation predicts the positions of IR and Raman bands.[17][18] It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to correct for anharmonicity and other method-based approximations. A key validation is the absence of any imaginary frequencies, which confirms the optimized structure is a true energy minimum.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[19] Calculated shifts are typically referenced against a co-calculated Tetramethylsilane (TMS) standard and can be scaled via a linear regression for direct comparison with experimental data.[19][20]

Data Presentation: Predicted Spectroscopic Peaks

Table: Key Predicted Vibrational Frequencies (Scaled)

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3350 | Medium | N-H Stretch |

| 2960, 2870 | Strong | C-H (Aliphatic) Stretches |

| 1735 | Very Strong | C=O (Ester) Stretch |

| 1175 | Strong | C-O (Ester) Stretch |

Table: Predicted ¹³C NMR Chemical Shifts (Referenced)

| Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C=O | 172.5 | (For comparison) |

| O-CH₃ | 51.8 | (For comparison) |

| C-N (Cyclopentyl) | 58.3 | (For comparison) |

Note: Data is illustrative and would be generated from the actual calculation.

Conceptual DFT: Quantifying Reactivity

Conceptual DFT provides a framework to translate electronic properties into quantitative reactivity descriptors, which is invaluable in drug design for predicting metabolism, toxicity, and binding affinity.[21][22][23][24][25]

-

Global Electrophilicity (ω): Measures the overall electrophilic nature of a molecule.

-

Chemical Hardness (η): Related to the HOMO-LUMO gap, it measures resistance to change in electron distribution.

-

Fukui Functions (f(r)): Identify the most reactive sites within a molecule for nucleophilic (f⁺), electrophilic (f⁻), and radical (f⁰) attack.

Integrated Computational Workflow & Recommended Software

The following diagram summarizes the entire process, from initial structure to final analysis. This workflow ensures a systematic and thorough investigation.

Caption: A comprehensive workflow for the theoretical analysis of a molecule.

Recommended Software Packages

-

Quantum Chemistry Engines:

-

Gaussian: A widely used commercial package with a comprehensive set of features.[26]

-

ORCA: A powerful and free-for-academia quantum chemistry program.[9]

-

GAMESS: A versatile open-source quantum chemistry package.[27]

-

NWChem: An open-source package designed for high-performance parallel computing.[9][28]

-

-

Molecular Visualization and Building:

-

Avogadro: An open-source, user-friendly molecular editor and visualizer.[9]

-

Chemcraft: A robust tool for visualizing and analyzing computational chemistry results.

-

Conclusion

The theoretical framework detailed in this guide provides a robust, multi-faceted approach to characterizing this compound. By systematically analyzing its conformational landscape, electronic structure, spectroscopic signatures, and chemical reactivity, researchers can develop a deep, predictive understanding of the molecule's behavior. These computational insights are not a replacement for experimental work but rather a powerful synergistic partner, enabling more focused, hypothesis-driven research, ultimately accelerating the pace of discovery and development.

References

-

Wikipedia. Solvent model. [Link]

-

Rychnovsky, S. D., & Griesgraber, G. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895–2898. [Link]

-

ResearchGate. Conceptual density functional theory in drug discovery: an overview. (2023). [Link]

-

Ames Laboratory. GAMESS: Open Source Quantum Chemistry Software. [Link]

-

Aray, Y., et al. (2023). Conceptual density functional theory in drug discovery: an overview. Journal of Computer-Aided Molecular Design. [Link]

-

ACS Publications. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. [Link]

-

Fiveable. Solvent Effects and Implicit Models | Computational Chemistry Class Notes. [Link]

-

Rychnovsky, S. D., & Griesgraber, G. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. [Link]

-

PubMed. Conceptual density functional theory in drug discovery: an overview. (2023). [Link]

-

Semantic Scholar. Conceptual density functional theory in drug discovery: an overview. [Link]

-

University of Regensburg. Basis Sets Used in Molecular Orbital Calculations. [Link]

-

PubMed. Predicting NMR spectra by computational methods: structure revision of hexacyclinol. (2006). [Link]

-

Q-Chem. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. [Link]

-

Wagen, C. (2023). Computational NMR Prediction: A Microreview. [Link]

-

Q-Chem Manual. 12.2 Chemical Solvent Models. [Link]

-

StudyGuides.com. Software and Tools in Computational Chemistry - Study Guide. [Link]

-

NWChem. Solvation Models. [Link]

-

APBS Documentation. Solvation model background. [Link]

-

Silico Studio. (2023). Cutting-Edge Free Tools To Unlock the Power of Computational Chemistry. [Link]

-

Chemistry Hall. (2024). Best Free Computational Chemistry Programs. [Link]

-

ResearchGate. Basis set and methods for organic molecules. (2024). [Link]

-

Wikipedia. Basis set (chemistry). [Link]

-

NIH National Center for Biotechnology Information. (2022). Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs. [Link]

-

Q-Chem Manual. 8.1 Introduction to Basis Sets. [Link]

-

University of Regensburg. Basis Sets Used in Molecular Orbital Calculations. [Link]

-

NIH National Center for Biotechnology Information. (2022). Applications of density functional theory in COVID-19 drug modeling. [Link]

-

Semantic Scholar. A DFT study of energetic and structural properties of a full turn of A-form DNA under relaxed and stretching conditions. (2019). [Link]

-

MDPI. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. [Link]

-

ResearchGate. Experimental and Computational Vibration Study of Amino Acids. [Link]

-

ResearchGate. (PDF) Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2024). [Link]

-

World Journal of Advanced Research and Reviews. (2022). Study of vibrational spectra of zwitterionic 3-Aminobutanoic acid, as supported by DFT calculations. [Link]

-

PubMed. Intermolecular vibrations in hydrophobic amino acid crystals: experiments and calculations. (2013). [Link]

-

PubMed. Vibrational and photoionization spectroscopy of biomolecules: aliphatic amino acid structures. (2008). [Link]

-

ACS Publications. (2014). Density Functional Theory Based Study of Molecular Interactions, Recognition, Engineering, and Quantum Transport in π Molecular Systems. [Link]

-

arXiv.org. A study of aliphatic amino acids using simulated vibrational circular dichroism and Raman optical activity spectra. [Link]

-

NIH PubChem. Methyl 3-(propylamino)propanoate. [Link]

-

NIH PubChem. Methyl 3-cyclopentylpropanoate. [Link]

-

NIH PubChem. Ethyl 3-aminopropanoate. [Link]

-

Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

-

YouTube. (2023). Calculation of theoretical yield of ester using equilibrium constant in Fischer esterification. [Link]

-

ResearchGate. Determination of Enthalpies of Formation of Fatty Acids and Esters by Density Functional Theory Calculations with an Empirical Correction. (2018). [Link]

-

Maricopa Open Digital Press. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

Imperial College London. Cycloalkanes. [Link]

-

YouTube. (2018). Conformational analysis of cycloalkanes. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solvent model - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. mdpi.com [mdpi.com]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. Cycloalkanes [ch.ic.ac.uk]

- 9. Best Free Computational Chemistry Programs - Automation Chemistry [automationchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 13. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 14. researchgate.net [researchgate.net]

- 15. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 16. Solvation Models - NWChem [nwchemgit.github.io]

- 17. wjarr.com [wjarr.com]

- 18. Intermolecular vibrations in hydrophobic amino acid crystals: experiments and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Predicting NMR spectra by computational methods: structure revision of hexacyclinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Conceptual density functional theory in drug discovery: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. discovery.researcher.life [discovery.researcher.life]

- 24. Conceptual density functional theory in drug discovery: an overview | Semantic Scholar [semanticscholar.org]

- 25. Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. studyguides.com [studyguides.com]

- 27. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 28. silicostudio.com [silicostudio.com]

An In-Depth Technical Guide to Methyl 3-(cyclopentylamino)propanoate and its Analogs for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of N-Substituted β-Amino Esters

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both therapeutic efficacy and favorable pharmacokinetic profiles is relentless. Among the myriad of structures explored, β-amino acids and their derivatives have emerged as a particularly promising class of compounds. Their inherent resistance to proteolytic degradation, ability to form stable secondary structures, and diverse pharmacological activities make them attractive building blocks for drug discovery. This guide focuses on a specific, yet broadly representative, member of this class: Methyl 3-(cyclopentylamino)propanoate. We will delve into its synthesis, explore the known biological activities of its structural analogs, and elucidate the critical structure-activity relationships that govern their function. This document serves as a comprehensive resource for researchers aiming to leverage the unique properties of N-substituted β-amino esters in their drug development endeavors.

The Synthetic Pathway: A Practical Guide to Aza-Michael Addition

The synthesis of this compound is most efficiently achieved through aza-Michael addition, a powerful and versatile carbon-nitrogen bond-forming reaction. This method involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In this case, cyclopentylamine acts as the nucleophile, and methyl acrylate serves as the Michael acceptor.

Reaction Mechanism

The reaction proceeds through the nucleophilic attack of the cyclopentylamine on the β-carbon of methyl acrylate. This is followed by protonation of the resulting enolate intermediate to yield the final product. The reaction is typically carried out in a protic solvent, such as methanol, which facilitates the proton transfer step.

Caption: Aza-Michael addition of cyclopentylamine to methyl acrylate.

Detailed Experimental Protocol

The following protocol is a robust and reproducible method for the synthesis of this compound.

Materials:

-

Methyl acrylate

-

Cyclopentylamine

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of methyl acrylate (1.0 equivalent) in methanol, add cyclopentylamine (1.1 equivalents) dropwise at room temperature with stirring.

-

After the addition is complete, stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a clear oil.

Table 1: Reagent Quantities for a 10 mmol Scale Reaction

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Methyl Acrylate | 86.09 | 10 | 0.86 g (0.91 mL) |

| Cyclopentylamine | 85.15 | 11 | 0.94 g (1.1 mL) |

| Methanol | 32.04 | - | 20 mL |

Biological Activities of Analogs: A Survey of Therapeutic Potential

While specific biological data for this compound is not extensively published, a review of its structural analogs provides significant insight into its potential therapeutic applications. The core structure, an N-substituted β-amino ester, is a common motif in compounds with a wide range of biological activities.

Cytotoxic and Anticancer Activity

Numerous studies have demonstrated the cytotoxic potential of β-amino ester derivatives against various cancer cell lines. For instance, a series of novel β-amino alcohols possessing an N-anthranyl group exhibited significant cytotoxic activity against five human cancer cell lines.[1] The structural similarity suggests that N-cycloalkyl β-amino esters, including this compound, could serve as a scaffold for the development of new anticancer agents. The lipophilic nature of the cyclopentyl group may enhance cell membrane permeability, a crucial factor for intracellular drug delivery.

Furthermore, N-acyl-β-alanine amides have been investigated as antiproliferative agents, with the N-substituted moiety being essential for activity.[2] This highlights the importance of the nitrogen substitution in conferring cytotoxic properties.

Antimicrobial and Antifungal Activity

The N-substituted β-amino acid framework is also prevalent in compounds with antimicrobial and antifungal properties. Derivatives of N-substituted-β-amino acids containing various heterocyclic moieties have shown good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and Aspergillus niger.[3][4] The presence of the secondary amine in this compound provides a handle for further chemical modification to explore and optimize this potential antimicrobial activity. The introduction of aromatic or heterocyclic groups to the nitrogen atom could be a promising strategy for developing novel anti-infective agents.

Gene and Drug Delivery Systems

Poly(β-amino ester)s (PBAEs) are a class of biodegradable polymers that have been extensively studied as non-viral vectors for gene delivery.[5] These polymers are typically synthesized from the Michael addition of amines to diacrylates. The resulting polymers contain tertiary amines in their backbone, which can be protonated at endosomal pH. This "proton sponge" effect leads to endosomal rupture and the release of the genetic material into the cytoplasm. While this compound is a small molecule, it represents a monomeric unit of a potential PBAE. Its physicochemical properties, such as pKa and lipophilicity, are critical determinants of the gene delivery efficiency of the corresponding polymer.

Furthermore, PBAEs have been formulated into nanoparticles for the targeted delivery of hydrophobic drugs like paclitaxel.[6] These nanoparticles are often pH-sensitive, releasing their payload in the acidic tumor microenvironment.[6] This suggests that small molecule β-amino esters could also be explored as components of targeted drug delivery systems.

Structure-Activity Relationships (SAR): Guiding Molecular Design

The biological activity of N-substituted β-amino esters is highly dependent on their molecular structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

The Role of the N-Substituent

The nature of the substituent on the nitrogen atom plays a pivotal role in determining the biological activity. In the context of anticancer agents, the lipophilicity and steric bulk of the N-substituent can significantly influence cytotoxicity. For example, in a series of M-COPA analogs, which are potent inhibitors of cancer cell growth, modifications to the amine side chain drastically affected their biological activity.[7] While a direct comparison is not available, it can be inferred that the size and shape of the cycloalkyl group in N-cycloalkyl β-amino esters will be a key determinant of their biological profile. The cyclopentyl group in the title compound offers a balance of lipophilicity and conformational flexibility that may be advantageous for binding to certain biological targets.

Caption: Potential cytotoxic mechanisms of β-amino esters.

For Antimicrobial Activity: Targeting Bacterial Cell Walls and Enzymes

The antimicrobial action of N-substituted amino acid derivatives may involve the disruption of bacterial cell wall synthesis or the inhibition of essential microbial enzymes. [8]The positive charge that can be acquired by the amine group at physiological pH can facilitate interaction with the negatively charged components of bacterial cell membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This can lead to increased membrane permeability and cell death.

Future Directions and Conclusion

This compound and its analogs represent a versatile and promising scaffold for the development of new therapeutic agents. This guide has provided a comprehensive overview of their synthesis, potential biological activities, structure-activity relationships, and proposed mechanisms of action.

Future research in this area should focus on:

-

Systematic Biological Screening: A thorough evaluation of the cytotoxic, antimicrobial, and other biological activities of this compound and a library of its analogs is warranted.

-

SAR-Guided Optimization: The synthesis and testing of analogs with systematic modifications to the N-cycloalkyl and ester groups will be crucial for identifying compounds with enhanced potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and cellular pathways affected by these compounds will be essential for their further development as therapeutic agents.

-

Formulation and Delivery: For analogs with promising activity, the development of suitable formulations to enhance their bioavailability and targeted delivery will be a critical step towards clinical translation.

References

- Anderson, D. G., et al. (2005). Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. Methods in Molecular Medicine, 127, 269-282.

- Iwasaki, K., et al. (2015). Syntheses and biological evaluation of M-COPA analogs derived from pentadienoic Weinreb amide. Bioorganic & Medicinal Chemistry, 23(15), 4577-4585.

- Wang, L., et al. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. Bioorganic & Medicinal Chemistry Letters, 21(8), 2302-2304.

- de Oliveira, B. R., et al. (2017). Synthesis and Evaluation of Cytotoxic Effects of Amino-ester Derivatives of Natural α,β-Amyrin Mixture. Journal of the Brazilian Chemical Society, 28(10), 1935-1943.

- Venkatesan, S. K., et al. (2011). Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent. Biomacromolecules, 12(10), 3745-3753.

- Santhanam, N., et al. (2007). Poly(Ethylene Oxide)-Modified Poly(β-Amino Ester) Nanoparticles as a pH-Sensitive System for Tumor-Targeted Delivery of Hydrophobic Drugs: Part I. In Vitro Evaluations. Pharmaceutical Research, 24(7), 1348-1358.

- Serrano-Lara, L., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. International Journal of Molecular Sciences, 22(17), 9369.

- Schlitzer, M., & Dahse, H. M. (2000). Structure activity relationship of antiproliferative N-acyl-beta-alanine amides. Anticancer Research, 20(6B), 4431-4434.

- Pelegri-O'Day, E. M., et al. (2020). Optimisation and feature selection of poly-beta-amino-ester as a drug delivery system for cartilage.

- Mickevičienė, K., et al. (2015). Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties. Molecules, 20(2), 3170-3189.